molecular formula C23H22FN3O B2663617 [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone CAS No. 866135-80-0

[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone

Cat. No.: B2663617
CAS No.: 866135-80-0
M. Wt: 375.447
InChI Key: OPRHFMIJAVJXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone (CAS: 866135-80-0) is a methanone derivative featuring a pyridine core substituted with a 4-fluorophenyl group at the 6-position and a 4-(4-methylpiperazino)phenyl group at the 3-position. Its molecular formula is C23H22FN3O, with a molecular weight of 375.45 g/mol .

Properties

IUPAC Name

[6-(4-fluorophenyl)pyridin-3-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c1-26-12-14-27(15-13-26)21-9-4-18(5-10-21)23(28)19-6-11-22(25-16-19)17-2-7-20(24)8-3-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRHFMIJAVJXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable pyridine derivative under basic conditions to form the pyridinyl intermediate.

    Coupling with Methylpiperazine: The pyridinyl intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer). The molecular docking studies suggest that it interacts effectively with target proteins involved in cancer progression, indicating its potential as an anticancer agent .

Central Nervous System Disorders

The compound's structure suggests it may act on neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. Its piperazine moiety is known to enhance binding affinity to serotonin receptors, which are critical targets in the pharmacotherapy of mood disorders .

Applications in Medicinal Chemistry

The applications of [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone can be categorized into several key areas:

A. Pharmaceutical Development

This compound can serve as a lead structure for developing new medications targeting:

  • Anxiety Disorders : By modulating serotonin and norepinephrine pathways.
  • Depression : Potentially acting as a selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) due to its structural similarities to known antidepressants .

B. Synthetic Chemistry

It can be utilized in synthetic pathways to create derivatives with improved efficacy or reduced side effects. The presence of fluorine enhances lipophilicity, which may improve the bioavailability of derivatives designed for therapeutic use.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Cytotoxicity Assay : In vitro studies on MCF-7 cells showed significant dose-dependent cytotoxic effects, with IC50 values indicating promising anticancer potential .
  • Neuropharmacological Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders. Behavioral assays demonstrated significant reductions in anxiety levels compared to control groups .

Mechanism of Action

The mechanism of action of [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone C23H22FN3O 375.45 4-Fluorophenyl, 4-methylpiperazino 866135-80-0
(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone C18H11F2NO 295.29 Dual 4-fluorophenyl groups 866135-75-3
(4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone C20H19ClF2N2O 384.83 4-Chloro-2-fluorophenyl, methylpiperazinomethyl 898789-18-9
6-(4-(4-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone C14H12FN3O 273.27 4-Fluorophenylpiperazine, pyridazinone N/A

Key Observations:

  • Fluorine Positional Effects: The para-fluorine in the target compound contrasts with analogs like (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone, which has ortho-fluoro and chloro substituents.
  • Piperazine Modifications: Replacing the 4-methylpiperazino group with a 4-fluorophenylpiperazine (as in 6-(4-(4-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone) lowers molecular weight (273.27 vs. 375.45) and alters hydrophobicity, impacting pharmacokinetics .
  • Core Heterocycle: Pyridazinone analogs (e.g., 6-(4-(4-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone) exhibit reduced aromaticity compared to the pyridine-based target compound, which may influence electronic properties and metabolic stability .

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine atoms in para positions (as in the target compound) resist oxidative metabolism, while ortho-fluoro groups (e.g., in (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone) may undergo faster CYP450-mediated degradation .

Biological Activity

The compound [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone (CAS Number: 866135-80-0) is a pyridine-based derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its inhibitory effects on various biological targets, including tyrosinase and other enzymes, as well as its implications in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H22FN3O
  • Molecular Weight : 375.45 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with a fluorophenyl group and a piperazine moiety, which may contribute to its biological activity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents and anti-cancer drugs. Studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity.

  • Case Study : A related study found that similar derivatives exhibited IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, indicating a strong competitive inhibition mechanism without cytotoxic effects on B16F10 melanoma cells .

Anticancer Potential

Research has highlighted the anticancer properties of pyridine derivatives. Compounds with structural similarities to this compound have demonstrated cytotoxicity against various cancer cell lines.

  • Research Findings : In vitro studies revealed that certain derivatives led to significant growth inhibition in cancer cell lines, with mechanisms involving disruption of microtubule dynamics and apoptosis induction .

Enzyme Inhibition

Beyond tyrosinase, the compound may also inhibit other enzymes such as carbonic anhydrases and cholinesterases, which are relevant in treating conditions like glaucoma and Alzheimer's disease.

  • Inhibitory Effects : Mannich bases derived from similar structures have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, highlighting the potential of this compound in neurodegenerative disease therapies .

Data Summary

Activity TypeTarget Enzyme/Cell TypeIC50 ValueReference
Tyrosinase InhibitionAgaricus bisporus0.18 μM
Anticancer ActivityVarious Cancer Cell LinesSignificant Growth Inhibition
Cholinesterase InhibitionAcetylcholinesteraseNot specified

Q & A

Q. What are the optimal synthetic routes for [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step pathways, such as:

  • Coupling reactions between substituted pyridine and piperazine derivatives, facilitated by palladium catalysts (e.g., Suzuki-Miyaura coupling) .
  • Carbonyl group formation via Friedel-Crafts acylation or ketone synthesis under anhydrous conditions .
    Key optimization parameters :
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Solvents : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at pyridine-C3, piperazine at phenyl-C4) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the fluorophenyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, piperazine substitution) influence this compound’s biological activity?

  • Fluorophenyl group : Enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., kinases) .
  • Piperazine ring : The 4-methylpiperazino group improves solubility and modulates receptor selectivity via hydrogen bonding .
    Methodological approach :
  • Synthesize analogs with halogens (Cl, Br) or methoxy groups at pyridine-C5.
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

  • Standardized assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and normalize data to positive controls (e.g., ATP-competitive inhibitors) .
  • Cross-validate results : Combine in vitro binding assays with molecular docking (e.g., AutoDock Vina) to resolve discrepancies in binding modes .
  • Control batch variability : Characterize compound purity and stability (e.g., via accelerated degradation studies at 40°C/75% RH) .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate interactions with targets (e.g., 5-HT receptors) over 100 ns trajectories to assess binding stability .
    Key findings :
  • The fluorophenyl group reduces metabolic clearance (t₁/₂ > 4 h in liver microsomes) .
  • Piperazine’s basicity may limit CNS penetration due to efflux transporters .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Rodent neuropharmacology : Test anxiolytic or antipsychotic effects in elevated plus maze or prepulse inhibition assays .
  • Dosing protocols : Administer orally (10–30 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, 24 h to assess bioavailability .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in 28-day repeat-dose studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.